2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
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Overview
Description
2-Chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloroacetamide group attached to an isoxazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions, particularly at the chloro and methoxy groups, can produce a range of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
2-Chloro-N-(4-methoxyphenyl)acetamide
N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
N-(3-chloro-4-methoxyphenyl)acetamide
Properties
IUPAC Name |
2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDOYZMLPXBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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